molecular formula C10H19NO B3382148 (1-Cyclohexylazetidin-2-yl)methanol CAS No. 31247-32-2

(1-Cyclohexylazetidin-2-yl)methanol

Cat. No.: B3382148
CAS No.: 31247-32-2
M. Wt: 169.26 g/mol
InChI Key: ZGFZFNXAXDGQGF-UHFFFAOYSA-N
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Description

(1-Cyclohexylazetidin-2-yl)methanol (CAS 31247-32-2) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 1-position with a cyclohexyl group and at the 2-position with a hydroxymethyl (-CH2OH) moiety. Its molecular formula is C10H19NO, with a calculated molecular weight of 169.26 g/mol. The compound is commercially available for biochemical research, categorized under biochemicals ("Biochemikalien") by suppliers like Biosynth, and is typically offered in quantities of 50 mg to 0.5 g . Its structural uniqueness lies in the combination of a rigid cyclohexyl group and the compact azetidine ring, which may influence its physicochemical properties and applications in medicinal chemistry or organic synthesis.

Properties

IUPAC Name

(1-cyclohexylazetidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFZFNXAXDGQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylazetidin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with epichlorohydrin, followed by cyclization to form the azetidine ring. The final step involves the reduction of the intermediate to yield (1-Cyclohexylazetidin-2-yl)methanol .

Industrial Production Methods

Industrial production of (1-Cyclohexylazetidin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylazetidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(1-Cyclohexylazetidin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Cyclohexylazetidin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between (1-Cyclohexylazetidin-2-yl)methanol and its closest analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Key Features
(1-Cyclohexylazetidin-2-yl)methanol 31247-32-2 C10H19NO 169.26 Cyclohexyl High lipophilicity, steric bulk
(1-Ethylazetidin-2-yl)methanol 2089257-54-3 C6H13NO 115.18 Ethyl Compact, polar, higher solubility
(1-Benzylazetidin-2-yl)methanol 31247-34-4 C11H15NO* 177.24* Benzyl Aromatic, potential π-π interactions

Substituent-Driven Property Analysis

Lipophilicity and Solubility
  • Ethyl substituent: The smaller ethyl group reduces steric hindrance, favoring higher solubility in polar solvents (e.g., methanol or water) .
  • Benzyl substituent : The aromatic benzyl group introduces intermediate lipophilicity and enables π-π stacking interactions, which are critical in protein-ligand binding .
Thermal and Chemical Stability
  • Cyclohexyl’s saturated structure may confer greater oxidative stability compared to the benzyl analog, which is prone to degradation under strong oxidizing conditions.
  • Ethyl-substituted azetidines are typically more volatile, as evidenced by lower boiling points in related compounds (e.g., cyclohexanol derivatives boil near 376 K ).

Research and Application Contexts

  • (1-Cyclohexylazetidin-2-yl)methanol: Likely used in drug discovery for probing hydrophobic binding pockets or enhancing metabolic stability .
  • (1-Ethylazetidin-2-yl)methanol: A simpler analog for preliminary solubility or toxicity studies due to its lower molecular weight .
  • (1-Benzylazetidin-2-yl)methanol: Suitable for targeting aromatic residues in enzymes or receptors, leveraging π-π interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyclohexylazetidin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Cyclohexylazetidin-2-yl)methanol

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